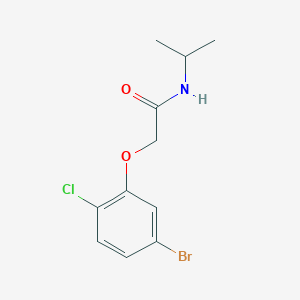![molecular formula C11H12N4O B7892200 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B7892200.png)
2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in various diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide typically involves the reaction of 4-(1H-pyrazol-1-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves maintaining stringent reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit specific enzymes and pathways.
Medicine: It has shown promise in preclinical studies for the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide involves the inhibition of specific enzymes, such as p21-activated kinases (PAKs). These enzymes play a crucial role in cell motility and proliferation. The compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and leading to reduced cell proliferation and motility .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: A nonsteroidal anti-inflammatory drug that also targets similar pathways.
Pyrazole Derivatives: Various pyrazole derivatives have been studied for their biological activities and therapeutic potential.
Uniqueness
2-Amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide is unique due to its specific structure, which allows it to selectively inhibit certain enzymes with high affinity. This selectivity makes it a valuable compound for targeted therapeutic applications .
Propiedades
IUPAC Name |
2-amino-N-(4-pyrazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-8-11(16)14-9-2-4-10(5-3-9)15-7-1-6-13-15/h1-7H,8,12H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVDDSGTEBIPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B7892188.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B7892196.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide](/img/structure/B7892208.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7892212.png)
![N-[(4-bromothiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B7892215.png)

